Amaranth Red 2 was first synthesized in the late 19th century and has since been utilized extensively in the food industry, particularly in products such as beverages, confections, and processed foods. Its use is regulated in many countries due to potential health concerns associated with azo dyes.
Amaranth Red 2 is classified under azo dyes and is designated with the European food additive number E123. It falls under the category of synthetic colorants that are often scrutinized for safety and regulatory compliance due to their potential health effects.
The synthesis of Amaranth Red 2 typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The most common method includes:
The molecular formula of Amaranth Red 2 is with a molecular weight of approximately 496.42 g/mol.
Amaranth Red 2 has a complex molecular structure characterized by its azo linkage and sulfonate groups that enhance its solubility in water. The structural formula features two aromatic rings connected by an azo group.
Key structural data include:
Amaranth Red 2 can undergo various chemical reactions typical for azo compounds, including:
The reduction reaction can be represented as:
The mechanism of action for Amaranth Red 2 primarily involves its interaction with biological systems through its binding to proteins or nucleic acids. This interaction can lead to various biological effects, including potential toxicity.
Studies have shown that Amaranth can induce genotoxic effects in certain conditions, although it is generally considered safe within regulated limits. The mechanism may involve oxidative stress or interference with cellular processes.
Amaranth Red 2 is primarily used as a food coloring agent but also finds applications in:
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